1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid
Overview
Description
1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid is a synthetic organic compound characterized by the presence of a dichlorobenzoyl group attached to a cycloheptanecarboxylic acid moiety
Preparation Methods
The synthesis of 1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzoic acid and cycloheptanecarboxylic acid.
Formation of 2,6-Dichlorobenzoyl Chloride: 2,6-Dichlorobenzoic acid is converted to 2,6-dichlorobenzoyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation Reaction: The 2,6-dichlorobenzoyl chloride is then reacted with cycloheptanecarboxylic acid in the presence of a base, such as triethylamine, to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid involves its interaction with specific molecular targets and pathways. The dichlorobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid can be compared with other similar compounds, such as:
2,6-Dichlorobenzoyl Chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2,6-Dichlorobenzoic Acid: Another related compound, used as a starting material in the synthesis.
Cycloheptanecarboxylic Acid: This compound forms the cycloheptane ring structure in the target molecule.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,6-dichlorobenzoyl)amino]cycloheptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3/c16-10-6-5-7-11(17)12(10)13(19)18-15(14(20)21)8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYNZXRPDCUDHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587607 | |
Record name | 1-(2,6-Dichlorobenzamido)cycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-77-0 | |
Record name | 1-(2,6-Dichlorobenzamido)cycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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